molecular formula C24H25NO5 B12022019 4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-1H-pyrrol-2(5H)-one CAS No. 618077-24-0

4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-1H-pyrrol-2(5H)-one

Cat. No.: B12022019
CAS No.: 618077-24-0
M. Wt: 407.5 g/mol
InChI Key: MKBSGFXWBDDTHE-LSDHQDQOSA-N
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Description

4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that includes multiple functional groups such as allyloxy, benzoyl, hydroxy, methoxypropyl, and phenyl

Preparation Methods

The synthesis of 4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-1H-pyrrol-2(5H)-one involves several steps. One common synthetic route includes the following steps:

    Formation of the Allyloxybenzoyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with allyl bromide in the presence of a base to form 4-(allyloxy)benzaldehyde.

    Pyrrole Ring Formation: The intermediate is then reacted with an appropriate amine and a ketone to form the pyrrole ring.

    Hydroxy and Methoxypropyl Substitution:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-1H-pyrrol-2(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The allyloxy and methoxypropyl groups can undergo nucleophilic substitution reactions with appropriate nucleophiles.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-1H-pyrrol-2(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. For example, its hydroxy and methoxypropyl groups can form hydrogen bonds with enzymes, affecting their activity. The compound’s structure allows it to interact with various biological molecules, potentially leading to changes in cellular processes.

Comparison with Similar Compounds

Similar compounds to 4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-1H-pyrrol-2(5H)-one include:

    4-(Allyloxy)-3-methoxybenzaldehyde: This compound shares the allyloxy and methoxy groups but lacks the pyrrole ring and phenyl group.

    4-Hydroxy-3-methoxybenzaldehyde: This compound has similar functional groups but a simpler structure without the pyrrole ring and phenyl group.

    5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid: This compound has a benzoyl and hydroxy group but differs in its sulfonic acid group and overall structure.

The uniqueness of this compound lies in its combination of functional groups and the presence of the pyrrole ring, which provides distinct chemical and biological properties.

Biological Activity

4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-1H-pyrrol-2(5H)-one, also known by its CAS number 618074-31-0, is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by multiple functional groups, suggests various biological activities. This article reviews the compound's biological activity, including its antioxidant properties, anti-inflammatory effects, and potential for use in drug development.

Chemical Structure and Properties

The molecular formula of the compound is C28H33NO5, with a molar mass of 463.57 g/mol. The structure includes an allyloxy group, a hydroxyl group, and a phenyl moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC28H33NO5
Molar Mass463.57 g/mol
CAS Number618074-31-0

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits notable antioxidant activity. In vitro assays indicated that it effectively scavenges free radicals, which is crucial for preventing oxidative stress-related damage in biological systems. For instance, at a concentration of 100 μM, the compound showed a radical-scavenging activity comparable to established antioxidants like Trolox .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It was found to inhibit lipoxygenase (LOX) activity, an enzyme involved in the inflammatory response. In comparison to standard anti-inflammatory agents, the compound demonstrated significant inhibition of LOX at concentrations as low as 38 μM . This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets:

  • Antioxidant Mechanism : The hydroxyl group in the structure may donate hydrogen atoms to free radicals, thus neutralizing them.
  • Anti-inflammatory Mechanism : The compound's structural components enable it to bind to the active site of lipoxygenase enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antioxidant Evaluation : A study compared the antioxidant activities of this compound with other pyrrole derivatives. Results indicated that while it had moderate activity at lower concentrations (44% at 100 μM), modifications in its structure could enhance its efficacy .
  • Inhibition of Lipoxygenase : Another research effort highlighted that this compound exhibited better anti-LOX activity than some known inhibitors, positioning it as a promising candidate for further development as an anti-inflammatory agent .

Properties

CAS No.

618077-24-0

Molecular Formula

C24H25NO5

Molecular Weight

407.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C24H25NO5/c1-3-15-30-19-12-10-18(11-13-19)22(26)20-21(17-8-5-4-6-9-17)25(14-7-16-29-2)24(28)23(20)27/h3-6,8-13,21,26H,1,7,14-16H2,2H3/b22-20+

InChI Key

MKBSGFXWBDDTHE-LSDHQDQOSA-N

Isomeric SMILES

COCCCN1C(/C(=C(/C2=CC=C(C=C2)OCC=C)\O)/C(=O)C1=O)C3=CC=CC=C3

Canonical SMILES

COCCCN1C(C(=C(C2=CC=C(C=C2)OCC=C)O)C(=O)C1=O)C3=CC=CC=C3

Origin of Product

United States

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